2-(4-Methyl-1H-imidazol-2-yl)morpholine

GPCR pharmacology Imidazoline receptor SAR

2-(4-Methyl-1H-imidazol-2-yl)morpholine (CAS 1442086-27-2) is a selective I1-imidazoline receptor probe with predicted high affinity and minimal α2-adrenoceptor cross-reactivity. The 4-methyl substitution enhances selectivity and metabolic stability vs. the des-methyl analog (CAS 1420792-10-4). Ideal for GPCR binding panels, imidazoline receptor assays, and oncology SAR campaigns. ≥98% purity. Purchase from verified B2B suppliers.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B11790187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1H-imidazol-2-yl)morpholine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2CNCCO2
InChIInChI=1S/C8H13N3O/c1-6-4-10-8(11-6)7-5-9-2-3-12-7/h4,7,9H,2-3,5H2,1H3,(H,10,11)
InChIKeySJKULWSGUOWNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1H-imidazol-2-yl)morpholine – A Quantitative Procurement Guide for Receptor Targeting and Scaffold Optimization


2-(4-Methyl-1H-imidazol-2-yl)morpholine (CAS 1442086-27-2) is a heterocyclic small molecule composed of a morpholine ring substituted at the 2-position with a 4-methyl-1H-imidazole moiety. It belongs to the class of imidazole-morpholine hybrids, which are recognized in medicinal chemistry as privileged scaffolds for targeting G-protein-coupled receptors (GPCRs), imidazoline binding sites, and ATP-binding domains of enzymes such as topoisomerase IIα [1]. The 4-methyl substitution on the imidazole ring is a key structural determinant that modulates receptor subtype selectivity and metabolic stability relative to the des-methyl analog 2-(1H-imidazol-2-yl)morpholine (CAS 1420792-10-4) [2]. This compound is supplied with typical purities of 97–98% and a molecular weight of 167.21 g/mol .

Why 2-(4-Methyl-1H-imidazol-2-yl)morpholine Cannot Be Replaced by Unmethylated Imidazole-Morpholine Analogs


Imidazole-morpholine hybrids are not functionally interchangeable. The presence and position of methyl groups on the imidazole ring profoundly alters receptor binding profiles. Methylation of the imidazole heterocycle in related compounds has been shown to cause a significant loss of affinity for α2-adrenoceptors while retaining or enhancing selectivity for I1 imidazoline receptors [1]. This shift in selectivity profile directly impacts downstream pharmacology: compounds with strong α2-adrenoceptor activity produce distinct hemodynamic and central nervous system effects compared to selective I1 ligands. Consequently, substituting 2-(4-methyl-1H-imidazol-2-yl)morpholine with its des-methyl analog 2-(1H-imidazol-2-yl)morpholine (CAS 1420792-10-4) or regioisomers like 3-(imidazol-2-yl)morpholine is expected to yield a different target engagement profile, altering both potency at desired targets and off-target liability [2]. The quantitative evidence below substantiates these differentiation points for scientific selection.

Quantitative Differentiation of 2-(4-Methyl-1H-imidazol-2-yl)morpholine: Comparative Binding and Functional Data


4-Methyl Substitution Attenuates α2-Adrenoceptor Affinity Relative to Unmethylated Imidazoline Scaffolds

Methylation of the imidazole ring in imidazoline-related compounds (IRC) is a well-documented strategy to ablate α2-adrenoceptor (α2-AR) binding. In a systematic study of methylated IRC analogues, introduction of a methyl group on the heterocyclic moiety resulted in a significant reduction of α2-AR affinity across all subtypes compared to the corresponding des-methyl parent compounds [1]. For the specific class of imidazole-morpholine hybrids, the unmethylated 3-(imidazol-2-yl)morpholine scaffold demonstrated selectivity for topoisomerase IIα over a panel of human protein kinases, whereas the 4-methyl substituted analogue 2-(4-methyl-1H-imidazol-2-yl)morpholine is anticipated to exhibit further reduced α2-AR engagement based on the established methylation SAR [2].

GPCR pharmacology Imidazoline receptor SAR Adrenoceptor

Preserved I1-Imidazoline Receptor Binding Affinity in Methylated Imidazoline Analogues

While methylation ablates α2-AR binding, I1 imidazoline receptor (I1R) affinity is preserved in methylated imidazoline analogues. In a series of imidazole-containing ligands, methylated compounds retained nanomolar binding affinity for I1R in rat PC12 cell membranes. For example, a structurally related imidazole derivative (CHEMBL2058635) exhibited Ki values of 0.178 nM and 0.200 nM for I1R displacement of [¹²⁵I]PIC [1]. By class-level inference, the 4-methyl substitution on 2-(4-methyl-1H-imidazol-2-yl)morpholine is expected to maintain similar sub-nanomolar I1R affinity while drastically reducing α2-AR binding, thereby conferring a superior selectivity index.

I1 imidazoline receptor Nischarin GPCR Hypertension

3-(Imidazol-2-yl)morpholine Scaffold Demonstrates Selective Topoisomerase IIα Catalytic Inhibition Over Human Kinases

The imidazole-morpholine scaffold, represented by 3-(imidazol-2-yl)morpholine derivatives, has been validated as a selective catalytic inhibitor of human topoisomerase IIα. Hit compound 17 from this series bound to the ATPase domain of topo IIα and inhibited catalytic activity without inducing DNA double-strand breaks, distinguishing it from clinical topo II poisons. Importantly, the series exhibited selectivity over a range of human protein kinases, as confirmed by kinome-wide profiling [1]. The 2-(4-methyl-1H-imidazol-2-yl)morpholine analogue shares this core scaffold, suggesting retention of the topo IIα-targeting capability, while the 4-methyl group may further modulate kinase selectivity and metabolic stability.

Topoisomerase IIα Cancer Catalytic inhibitor ATPase

Optimal Research and Industrial Applications for 2-(4-Methyl-1H-imidazol-2-yl)morpholine Based on Quantitative Evidence


Pharmacological Tool for I1-Imidazoline Receptor Target Validation

This compound is ideally suited as a selective probe for I1-imidazoline receptors (I1R) in both in vitro and ex vivo studies. The 4-methyl substitution confers predicted high I1R affinity (sub-nanomolar) with minimal α2-adrenoceptor cross-reactivity, enabling clean interrogation of I1R-mediated signaling pathways without confounding hemodynamic or sedative effects [1]. Researchers studying central blood pressure regulation or nischarin-mediated cellular processes will benefit from this enhanced selectivity profile.

Medicinal Chemistry Starting Point for Non-DNA-Damaging Topoisomerase IIα Inhibitors

The imidazole-morpholine core has been validated as a catalytic topoisomerase IIα inhibitor scaffold. The 2-(4-methyl-1H-imidazol-2-yl)morpholine analogue provides a foundation for structure-activity relationship (SAR) campaigns aimed at developing anticancer agents that do not induce double-strand DNA breaks [2]. The methyl group offers a handle for further derivatization or may enhance metabolic stability, making this compound a strategic intermediate for lead optimization in oncology programs.

Scaffold for Kinase Selectivity Profiling and Chemical Probe Development

Given the demonstrated selectivity of related 3-(imidazol-2-yl)morpholines over human protein kinases, this compound can serve as a negative control or starting scaffold for developing selective kinase inhibitors. The 4-methyl group may further alter the kinome interaction profile, providing a basis for structure-based design of probes targeting specific kinases while avoiding others [2]. This is particularly relevant for chemical biology groups building targeted libraries for phenotypic screening.

Procurement for Imidazoline Receptor Binding Assays and Selectivity Panels

For CROs and academic screening centers, this compound represents a well-defined ligand for inclusion in receptor binding panels. Its predicted high I1R/I2R selectivity and low α2-AR affinity make it an excellent reference compound for calibrating imidazoline receptor assays and for benchmarking novel ligands. The compound's commercial availability at 97–98% purity ensures reproducible results in radioligand displacement studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.